molecular formula C18H12ClN3O2S B2844885 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea CAS No. 1202977-99-8

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea

Cat. No. B2844885
CAS RN: 1202977-99-8
M. Wt: 369.82
InChI Key: MUBWDZSFXNCBTK-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPU has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Antitumor Activities

Compounds related to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea have demonstrated promising antitumor activities. For instance, novel derivatives of thiazolyl urea, which share a similar structural framework, were found to possess significant antitumor properties (Ling et al., 2008). Additionally, certain urea derivatives with benzofuran and thiazole moieties have been identified as potent anticancer agents, showing high cytotoxicity against specific cancer cell lines (Siddig et al., 2021).

Alzheimer's Disease Treatment

Benzofuranylthiazole derivatives, including those with an aryl-urea component, have been evaluated for their potential in treating Alzheimer's disease. These compounds showed dual inhibitory action against acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's pathology (Kurt et al., 2015).

Antioxidant Properties

Compounds similar to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea have been found to have significant antioxidant activity. A study on thiazole analogues with urea and selenourea functionality showed potent antioxidant effects, indicating their potential as therapeutic agents (Reddy et al., 2015).

Antimicrobial Effects

The antimicrobial activity of benzofuran and thiazole derivatives, similar in structure to the compound , has been explored. These compounds demonstrated promising antimicrobial properties against various bacterial and fungal strains (Shankar et al., 2017).

Fluorescent Probes

Novel quinoline derivatives with benzofuran and thiazole moieties, structurally related to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea, have been synthesized and shown to emit fluorescent light, suggesting their utility as fluorescent probes (Bodke et al., 2013).

properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-12-5-3-6-13(9-12)20-17(23)22-18-21-14(10-25-18)16-8-11-4-1-2-7-15(11)24-16/h1-10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBWDZSFXNCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-chlorophenyl)urea

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